But-3-ynyl-imino-methyl-oxo-lambda6-sulfane
Description
But-3-ynyl-imino-methyl-oxo-lambda⁶-sulfane is a sulfur-containing organosulfur compound characterized by a lambda⁶-sulfane core (hypervalent sulfur with six bonding partners). Its structure comprises a sulfur atom bonded to a methyl group, an oxo group (=O), an imino group (=N–), and a but-3-ynyl substituent (CH₂C≡CCH₂–). This compound belongs to the class of sulfoximine derivatives, which are notable for their applications in medicinal chemistry, agrochemicals, and materials science due to their stereochemical stability and unique reactivity .
For example, sulfonimidoyl chlorides (e.g., 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride) are common intermediates for constructing sulfoximines .
Properties
IUPAC Name |
but-3-ynyl-imino-methyl-oxo-λ6-sulfane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c1-3-4-5-8(2,6)7/h1,6H,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLHZEFIDRBHDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)CCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2309466-18-8 | |
| Record name | 4-(S-methylsulfonimidoyl)but-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-3-ynyl-imino-methyl-oxo-lambda6-sulfane typically involves the reaction of but-3-yne-1-amine with sulfur-containing reagents under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the compound. The product is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
But-3-ynyl-imino-methyl-oxo-lambda6-sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur species.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
But-3-ynyl-imino-methyl-oxo-lambda6-sulfane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of But-3-ynyl-imino-methyl-oxo-lambda6-sulfane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Formula Analysis
The following table compares But-3-ynyl-imino-methyl-oxo-lambda⁶-sulfane with structurally related lambda⁶-sulfane derivatives from the evidence:
² No direct evidence for the target compound; comparison based on structural extrapolation.
Substituent Effects on Properties
Alkyl vs. Aryl Substituents
- Butan-2-yl-imino-methyl-oxo-lambda⁶-sulfane (C₅H₁₃NOS) exhibits higher hydrophobicity compared to aryl-substituted analogs due to its branched alkyl chain. This property may enhance membrane permeability in biological applications .
- Aryl-substituted derivatives (e.g., 3-bromophenyl or 4-chlorophenyl) demonstrate increased steric and electronic effects.
Heterocyclic and Fluorinated Derivatives
- The thiophene-containing compound (C₁₀H₈ClNOS₂) introduces π-conjugation, which could be advantageous in materials science for tuning electronic properties .
- Fluorinated derivatives (e.g., C₉H₉F₆N₃O₃S) exhibit enhanced metabolic stability and bioavailability, making them candidates for pharmaceutical development .
Alkyne-Specific Reactivity
The but-3-ynyl group in the target compound introduces a terminal alkyne, enabling click chemistry (e.g., Huisgen cycloaddition) for bioconjugation or polymer synthesis. This feature is absent in the alkyl- or aryl-substituted analogs .
Biological Activity
But-3-ynyl-imino-methyl-oxo-lambda6-sulfane is a sulfur-containing organic compound that has attracted attention in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article explores its biological activity, focusing on antimicrobial, anticancer, and other relevant effects, as well as the underlying mechanisms of action.
- Molecular Formula : CHNOS
- Molecular Weight : 131.19 g/mol
- IUPAC Name : this compound
The compound's unique structure allows it to participate in various chemical reactions, such as oxidation and substitution, which can lead to diverse biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The compound's mechanism of action in this context may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways critical for bacterial survival.
Anticancer Effects
The anticancer potential of this compound has been investigated in several studies. It has been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and the inhibition of specific oncogenic signals. For instance, the compound has shown efficacy against certain types of cancer cell lines, leading to reduced cell viability and increased rates of programmed cell death.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in metabolic processes, thereby altering cellular metabolism.
- Receptor Interaction : It can bind to specific receptors on cell membranes, modulating their activity and leading to downstream effects on cellular signaling pathways.
- Oxidative Stress Induction : The compound may increase oxidative stress within cells, which can trigger apoptotic pathways in cancer cells .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound possesses considerable antimicrobial activity, particularly against Staphylococcus aureus.
Study 2: Anticancer Activity
In a separate investigation into its anticancer properties, this compound was tested on human cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The IC values indicate the concentration required to inhibit cell growth by 50%. These findings suggest that the compound could be a promising candidate for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
